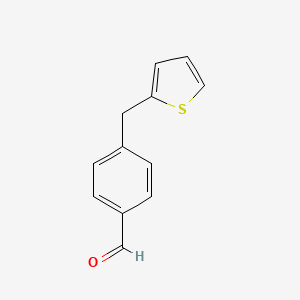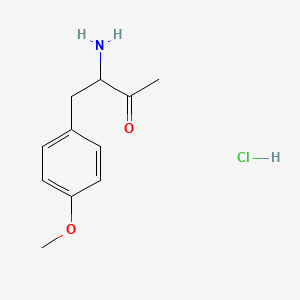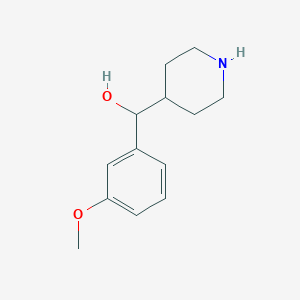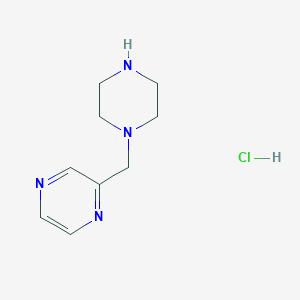
2-(Piperazin-1-ylmethyl)pyrazine hydrochloride
Descripción general
Descripción
2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, also known as PMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMPH is a white crystalline powder that is soluble in water and has a molecular weight of 232.19 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer effects by interfering with the DNA synthesis process in cells. This compound has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cells. ROS are known to play a role in cell signaling and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacteria and fungi, making it a useful tool for researchers studying infectious diseases.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound can be toxic to mammalian cells at high concentrations. Therefore, researchers need to be careful when working with this compound to avoid any potential health hazards.
Direcciones Futuras
There are several future directions for the research on 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride. One possible direction is the development of new antibiotics based on this compound. Another direction is the development of new cancer therapies based on the anticancer properties of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of science. Its broad-spectrum antimicrobial activity and anticancer properties make it a promising candidate for the development of new antibiotics and cancer therapies. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-ylmethyl)pyrazine hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have antimicrobial activity against a broad range of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
In addition to its antimicrobial properties, this compound has also been studied for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;/h1-2,7,10H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHISBLICWHTCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671805 | |
| Record name | 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185320-09-5 | |
| Record name | 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



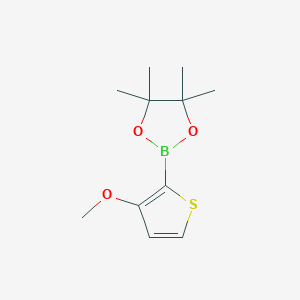
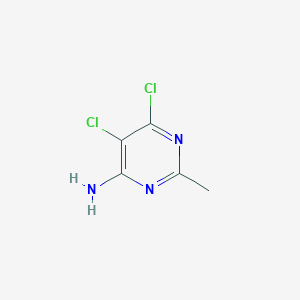
![5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1500609.png)
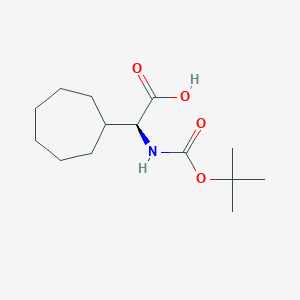
![8-Methoxy-1,3-dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1500615.png)
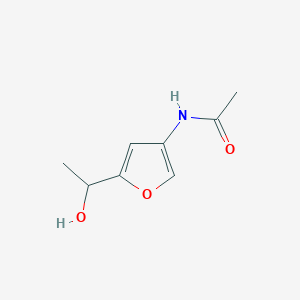
![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B1500621.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde](/img/structure/B1500623.png)
